3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
説明
特性
IUPAC Name |
3-chloro-N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-6-7-17(13(2)8-12)27-19-16(10-24-27)18(22-11-23-19)25-26-20(28)14-4-3-5-15(21)9-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWQWURMPPKRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds containing the pyrazolo[3,4-d]pyrimidine core have been reported to exhibit anticancer activity. They have been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation.
Mode of Action
For instance, CDK2 inhibitors prevent the kinase from phosphorylating its substrates, thereby halting cell cycle progression.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential role as a CDK2 inhibitor. By inhibiting CDK2, the compound could disrupt the progression from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest.
Result of Action
The result of the compound’s action would likely be cell cycle arrest, given its potential role as a CDK2 inhibitor. This could lead to the inhibition of cell proliferation, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
生物活性
The compound 3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic organic molecule with potential biological activities. This article reviews its chemical properties, biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 457.9 g/mol
- CAS Number : 1005976-34-0
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core and a benzohydrazide moiety, which may contribute to its biological activity.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties:
- A study demonstrated that similar compounds showed IC values in the low micromolar range against various cancer cell lines, indicating effective growth inhibition .
- Specific derivatives have been reported to induce apoptosis in colon carcinoma cells and exhibit selectivity towards cancerous tissues over normal cells .
Antiviral Activity
Some studies suggest that related compounds may possess antiviral properties:
- Compounds structurally similar to 3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide have been evaluated for their ability to inhibit HIV replication and other viral pathogens .
Study 1: Anticancer Efficacy
In a recent study involving derivatives of pyrazolo[3,4-d]pyrimidines:
- Objective : To evaluate the anticancer efficacy against HCT116 (colon cancer) and T47D (breast cancer) cell lines.
- Methodology : Compounds were screened for cytotoxicity using MTT assays.
- Results : The most active compounds exhibited IC values of 6.2 μM for HCT116 and 27.3 μM for T47D cells, indicating promising anticancer activity .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition potential of pyrazolo derivatives:
- Objective : To assess the inhibitory effects on specific kinases associated with cancer progression.
- Methodology : Kinase assays were performed using purified enzymes.
- Results : Several compounds demonstrated significant inhibition at concentrations correlating with their structural features .
Summary of Findings
類似化合物との比較
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Chlorine vs.
- Benzohydrazide vs. Urea/Amino Groups: The benzohydrazide moiety may offer distinct hydrogen-bonding interactions compared to urea derivatives () or primary amines (), impacting target binding specificity .
- Piperazine vs.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide?
Methodological Answer:
Synthesis optimization requires multi-step reaction planning:
- Step 1: Condensation of 2,4-dimethylphenylhydrazine with a pyrimidine precursor under reflux (e.g., ethanol, 80°C, 12 hours) to form the pyrazolo[3,4-d]pyrimidine core .
- Step 2: Chlorination at the 3-position using POCl₃ or NCS (1,2-dichloroethane, 70°C, 6 hours) .
- Step 3: Benzohydrazide coupling via nucleophilic acyl substitution (DCC/DMAP in dry THF, 0°C to RT, 24 hours) .
Critical Factors: - Solvent purity (anhydrous conditions for chlorination).
- Catalyst selection (e.g., DCC for amide bond formation).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Advanced: How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?
Methodological Answer:
Discrepancies between solution (NMR) and solid-state (X-ray) structures arise from conformational flexibility:
- Dynamic NMR (DNMR): Perform variable-temperature ¹H/¹³C NMR (e.g., 25–120°C in DMSO-d₆) to detect rotameric equilibria in the benzohydrazide moiety .
- DFT Calculations: Compare computed (B3LYP/6-311+G(d,p)) and experimental bond angles/rotational barriers to identify dominant conformers .
- Cocrystallization Studies: Co-crystallize with a stabilizing agent (e.g., cyclodextrin) to trap specific conformations for X-ray analysis .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the pyrazolo-pyrimidine region (δ 7.5–9.0 ppm) .
- HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error using ESI-TOF .
- HPLC-PDA: Monitor purity with a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min, λ=254 nm) .
Advanced: How to design structure-activity relationship (SAR) studies for pyrazolo[3,4-d]pyrimidine derivatives targeting kinase inhibition?
Methodological Answer:
- Core Modifications: Systematically vary substituents:
- Biological Assays:
- Computational Docking: Use AutoDock Vina to predict binding modes in kinase active sites (PDB: 4RTO) .
Advanced: How to address contradictory biological activity data in different cell lines?
Methodological Answer:
Contradictions may stem from cell-specific metabolism or off-target effects:
- Metabolic Profiling: Quantify compound stability using LC-MS/MS in lysates from divergent cell lines (e.g., HEK293 vs. HepG2) .
- CRISPR Knockout: Ablate suspected off-targets (e.g., CYP3A4) to isolate primary mechanisms .
- Orthogonal Assays: Compare results from proliferation (MTT), apoptosis (Annexin V), and kinase inhibition (Western blot for p-ERK) .
Basic: What strategies improve the aqueous solubility of this hydrophobic compound for in vitro assays?
Methodological Answer:
- Co-solvent Systems: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 5% β-cyclodextrin .
- Prodrug Approach: Synthesize phosphate esters at the hydrazide group (e.g., using phosphoryl chloride) for enhanced solubility .
- Nanoformulation: Encapsulate in PEGylated liposomes (70–100 nm diameter, PDI <0.2) via thin-film hydration .
Advanced: How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic: Incubate in 0.1N HCl (37°C, 24 hours).
- Oxidative: Treat with 3% H₂O₂ (RT, 6 hours).
- Photolytic: Expose to UV light (ICH Q1B guidelines) .
- Analytical Monitoring: Track degradation products via UPLC-QToF (BEH C18 column, 1.7 µm) with MSE data-independent acquisition .
Advanced: What methodologies identify the primary biological targets of this compound?
Methodological Answer:
- Chemical Proteomics: Use a biotinylated analog for pull-down assays in cell lysates, followed by LC-MS/MS (Orbitrap Fusion Lumos) .
- Kinobeads: Incubate with kinase-enriched fractions and quantify bound kinases via SILAC .
- SPR Biosensing: Measure real-time binding kinetics (KD, kon/koff) to recombinant targets (e.g., BRAF V600E) .
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